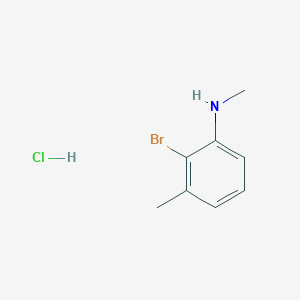

2-Bromo-N,3-dimethylaniline;hydrochloride

Description

Significance as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The strategic placement of the bromo and dimethylamino groups makes 2-Bromo-N,3-dimethylaniline hydrochloride a versatile building block in fine chemical synthesis. The bromine atom serves as a handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

For instance, the related compound, 2-Bromo-N,N-dimethylaniline, is utilized in the synthesis of complex molecules like bis[(2-dimethylamino)phenyl]amine and 6-[2-(dimethylamino)phenyl]-2,2-bipyridine through processes that involve lithiation followed by reaction with other reagents. sigmaaldrich.com This highlights the potential of such brominated anilines to act as precursors to intricate molecular architectures. The dimethylamino group, being an activating group, influences the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) ring. numberanalytics.com

Contextualization within Halogenated Aromatic Amine Research and Development

Halogenated aromatic amines are a class of compounds of immense importance in medicinal chemistry and materials science. rsc.orgnih.gov The introduction of a halogen atom into an aromatic amine can significantly alter its physical, chemical, and biological properties. researchgate.net Halogens can increase the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems. tutorchase.com Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding and the crystal packing of materials. researchgate.net

Research into halogenated aromatic amines is focused on developing new synthetic methodologies for their preparation and exploring their applications in various fields. rsc.org The synthesis of these compounds can be challenging due to the high reactivity of the aromatic ring, which can lead to a lack of regioselectivity. nih.gov Therefore, the development of selective halogenation methods is an active area of research. nih.govacs.org The unique substitution pattern of 2-Bromo-N,3-dimethylaniline hydrochloride places it within this exciting research area, offering a specific scaffold for the development of novel compounds with tailored properties.

Research Landscape of Substituted N,N-Dimethylanilines as Precursors

Substituted N,N-dimethylanilines, as a broader class of compounds, are extensively used as intermediates in the synthesis of a vast number of organic molecules. chemicalbook.comwikipedia.org They are key precursors in the manufacturing of dyes, such as crystal violet and malachite green, and pharmaceuticals. wikipedia.org The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. numberanalytics.com

The versatility of substituted N,N-dimethylanilines is further demonstrated by their use in various chemical transformations. For example, N,N-dimethylaniline itself undergoes nitration to produce tetryl, a once-used explosive. wikipedia.org It can also be lithiated to introduce other functional groups onto the aromatic ring. wikipedia.org The N-oxide derivatives of N,N-dialkylanilines exhibit unique reactivity and can be used to synthesize a variety of halogenated anilines and other complex heterocyclic scaffolds. nih.govresearchgate.net This rich chemistry underscores the importance of substituted N,N-dimethylanilines as foundational molecules in organic synthesis, with 2-Bromo-N,3-dimethylaniline hydrochloride being a specific and valuable member of this family.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-N,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXKCGBZHWSTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Transformation Pathways of 2 Bromo N,3 Dimethylaniline;hydrochloride

Role of the Bromine Atom in Reaction Mechanisms

The bromine atom at the ortho position to the amino group is a key functional handle that participates in a variety of reaction mechanisms.

In the realm of transition-metal catalysis, the carbon-bromine bond of 2-Bromo-N,3-dimethylaniline;hydrochloride is susceptible to oxidative addition. This process is fundamental to many cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are pivotal in the synthesis of complex organic molecules. The reaction initiates with a low-valent transition metal complex, typically palladium(0) or nickel(0), inserting into the C-Br bond. This step forms an organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II)). The facility of this oxidative addition is influenced by the electron density of the aromatic ring and the steric environment around the bromine atom. The subsequent steps of transmetalation (in the case of Suzuki coupling) or migratory insertion/beta-hydride elimination (for Heck coupling) and reductive elimination regenerate the catalyst and yield the coupled product. The hydrochloride form of the aniline (B41778) may require neutralization prior to or during the reaction to ensure the availability of the lone pair on the nitrogen for coordination or to prevent catalyst deactivation.

The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.com However, for SNAr to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the amino and methyl groups are electron-donating, which disfavors the classical addition-elimination SNAr mechanism that proceeds through a negatively charged Meisenheimer complex. youtube.com

Despite this, under forcing conditions with very strong nucleophiles or via alternative mechanisms such as the elimination-addition (benzyne) pathway, substitution of the bromine can be achieved. The benzyne (B1209423) mechanism would involve the deprotonation of the aromatic ring adjacent to the bromine by a strong base, followed by the elimination of bromide to form a highly reactive benzyne intermediate. Subsequent nucleophilic attack on the benzyne would lead to the substituted product. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate would be influenced by the directing effects of the existing substituents.

In the course of transition-metal-catalyzed cross-coupling reactions, a common side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways. One possibility is the hydrogenolysis of the C-Br bond, particularly in the presence of a hydrogen source and a suitable catalyst. Another route involves the protonolysis of the organometallic intermediate formed after oxidative addition, especially if sources of protons are present in the reaction mixture. Competitive dehalogenation can reduce the yield of the desired coupled product and is often influenced by factors such as the reaction temperature, the nature of the solvent, the base used, and the specific ligand on the metal catalyst. Careful optimization of reaction conditions is often necessary to minimize this undesired pathway.

Influence of N-Methyl and Alkyl Substituents on Reaction Regioselectivity and Rates

The N-methyl and the 3-methyl substituents exert significant electronic and steric effects that modulate the reactivity of the molecule.

The N-methyl group and the adjacent 3-methyl group create considerable steric bulk around the bromine atom. This steric hindrance can impact the rate of reactions occurring at the C-Br bond. For instance, in transition-metal-catalyzed coupling reactions, the approach of the bulky catalyst to the C-Br bond for oxidative addition can be impeded. mdpi.com This steric congestion can necessitate the use of more reactive catalysts or harsher reaction conditions to achieve satisfactory conversion. The size of the N-alkyl group can significantly influence reaction outcomes; for instance, increasing the size of the N-alkyl group can hinder cyclization reactions. mdpi.com

Table 1: Impact of Steric Hindrance on Reaction Feasibility

| Reactant | Catalyst System | Steric Hindrance Level | Observed Outcome |

|---|---|---|---|

| 2-Bromo-N,3-dimethylaniline | Pd(OAc)₂ / Bulky phosphine (B1218219) ligand | High | Slower reaction rates, may require higher temperatures |

This table provides a generalized representation of steric effects.

Electronically, both the amino group (and its N-methyl derivative) and the 3-methyl group are electron-donating. The amino group is a powerful activating group due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. learncbse.in The methyl group provides a weaker activating effect through hyperconjugation and induction. These electron-donating properties increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. However, for reactions involving the C-Br bond, this increased electron density can slightly disfavor oxidative addition by electron-rich metal centers, although this effect is often secondary to steric considerations.

In electrophilic aromatic substitution reactions, these groups are ortho, para-directing. The N-methylamino group is a stronger directing group than the methyl group. The positions ortho and para to the amino group are activated. Given the existing substitution pattern, any further electrophilic substitution would likely be directed to the positions ortho and para to the powerful N-methylamino group, with steric hindrance playing a role in the final regiochemical outcome.

Table 2: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NH(CH₃) | 1 | +R > -I (Strongly activating) | Directs electrophiles to ortho/para positions; increases ring electron density |

| -CH₃ | 3 | +I, Hyperconjugation (Weakly activating) | Reinforces ortho/para direction; minor increase in ring electron density |

Note: +R refers to positive resonance effect, -I to negative inductive effect, and +I to positive inductive effect.

Exploration of Radical Reaction Mechanisms in Cyclization and Coupling

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated anilines are common precursors for such transformations. wikipedia.org The general mechanism for a radical cyclization or coupling reaction involving an aryl halide like 2-bromo-N,3-dimethylaniline hydrochloride typically proceeds through three main steps: radical generation, intramolecular cyclization or intermolecular coupling, and quenching of the resulting radical to form the final product. wikipedia.org

Radical Generation: The initial and crucial step is the generation of an aryl radical. For a substrate like 2-bromo-N,3-dimethylaniline, this is typically achieved through the homolytic cleavage of the carbon-bromine bond. Common methods for this include the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a tin hydride reagent like tributyltin hydride (Bu3SnH) or, more recently, tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) for less toxic alternatives. beilstein-journals.orgprinceton.edu Photoredox catalysis has also emerged as a mild and efficient method for generating aryl radicals from aryl halides. researchgate.netresearchgate.net

Cyclization and Coupling Pathways: Once the aryl radical is formed at the C2 position of the N,3-dimethylaniline core, it can undergo several reaction pathways.

Intramolecular Cyclization: If a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule (e.g., attached to the nitrogen or as a separate substituent), the aryl radical can add to this unsaturated bond in an intramolecular fashion. This process is highly favored for the formation of 5- and 6-membered rings. wikipedia.org The regioselectivity of this addition, known as "exo" versus "endo" cyclization, is a key consideration, with exo cyclization generally being kinetically favored. wikipedia.org

Intermolecular Coupling: In the absence of an internal trap, the aryl radical can be intercepted by an external radical acceptor. This can include coupling with another aromatic molecule, an alkene, or other radical species present in the reaction mixture. For instance, copper-catalyzed oxidative coupling reactions of anilines can proceed through nitrogen-centered radicals, leading to the formation of azo compounds or hydrazines. nih.gov While this involves a different initial radical, it highlights the potential for aniline derivatives to participate in radical coupling processes.

The table below summarizes representative conditions for radical cyclizations involving bromo-aryl compounds, which can be considered analogous to potential reactions of 2-bromo-N,3-dimethylaniline.

| Substrate Type | Reagents/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH, AIBN | Intramolecular Arylation (Cyclization) | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | beilstein-journals.org |

| Generic R-X (where X is a halogen) | Bu3SnH, AIBN | Intermolecular Addition | Addition to alkenes/alkynes | princeton.edu |

| Secondary Anilines | CuBr, Diaziridinone (oxidant) | Oxidative Coupling | Tetrasubstituted Hydrazines | nih.gov |

C-H Functionalization Processes Adjacent to Nitrogen Centers

The functionalization of C-H bonds adjacent to nitrogen atoms in N-alkylanilines is a well-established area of research, offering a direct route to introduce complexity without pre-functionalization. nih.govresearchgate.net For 2-bromo-N,3-dimethylaniline, the most susceptible C-H bond for this type of transformation would be on the N-methyl group.

The predominant mechanism for this reaction involves the initial formation of an amine radical cation through single-electron transfer (SET). nih.gov This can be achieved using various methods, including electrochemical oxidation, chemical oxidants, or, more commonly, photoredox catalysis. nih.govnih.gov

Mechanism of C-H Functionalization:

Formation of Amine Radical Cation: The tertiary amine nitrogen of an N-alkylaniline is oxidized by a photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex) or a chemical oxidant, resulting in the formation of an amine radical cation. nih.govacs.org

Deprotonation to α-Amino Radical: The amine radical cation is highly acidic. A mild base present in the reaction medium abstracts a proton from the carbon adjacent to the nitrogen (the α-carbon), leading to the formation of a neutral α-amino radical. nih.gov

Oxidation to Iminium Ion: The α-amino radical is then oxidized in a second single-electron transfer step to form a highly electrophilic iminium ion. nih.gov

Nucleophilic Attack: This iminium ion is readily attacked by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. nih.gov

This pathway allows for the coupling of N-alkylanilines with nucleophiles such as nitroalkanes, silyl (B83357) enol ethers, and other carbon-based nucleophiles. nih.gov Transition metal catalysis, particularly with palladium, has also been extensively used for the C-H functionalization of anilines, although these often target the C-H bonds of the aromatic ring (ortho, meta, or para positions) through directed mechanisms. nih.govnih.govrsc.org However, the generation of α-amino radicals for subsequent coupling is a distinct and powerful strategy for functionalizing the N-alkyl group. nsf.gov

The following table outlines common catalytic systems and resulting transformations for the C-H functionalization of N,N-dialkylanilines, which serve as models for the expected reactivity of the N-methyl group in 2-bromo-N,3-dimethylaniline.

| Substrate Type | Catalyst/Reagent | Reaction Type | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| N,N-Dialkylanilines | FeCl3, O2 (aerobic) | Mannich Reaction | Iminium ion | α-Substituted anilines | nih.gov |

| Tertiary Amines | Visible Light Photocatalyst (e.g., Ir(ppy)3) | α-Arylation of Amines | α-Amino radical | α-Aryl amines | nih.gov |

| N-Nitrosoanilines | Rhodium(III) catalyst | ortho C-H Oxidative Alkylation | Metallacycle | ortho-alkylated anilines | researchgate.net |

Advanced Applications in Contemporary Organic Synthesis and Chemical Sciences

Transition-Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-N,3-dimethylaniline is an excellent substrate for a variety of transition-metal-catalyzed reactions, enabling the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organohalide with an organoboron compound. 2-Bromo-N,3-dimethylaniline readily participates in these transformations, reacting with various aryl, heteroaryl, and vinyl boronic acids or esters. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the N,3-dimethyl substitution can influence the reaction's efficiency, requiring careful optimization of catalysts, ligands, and bases to achieve high yields.

Research has demonstrated that specific palladium catalysts, such as those incorporating bulky phosphine (B1218219) ligands, are effective for coupling sterically hindered substrates like 2-bromoanilines. The choice of base is also critical for activating the organoboron species to facilitate the transmetalation step.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 88 |

| Thiophen-2-ylboronic acid | CataXCium A Pd G3 | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 95 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 85 |

The Ullmann reaction, traditionally a copper-catalyzed homo-coupling of two aryl halides to form symmetrical biaryls, has evolved into a broader class of "Ullmann-type" reactions for forming C-C, C-N, and C-O bonds. In the classic sense, 2-Bromo-N,3-dimethylaniline can undergo homo-coupling in the presence of excess copper at high temperatures to yield the corresponding symmetrical N,N',2,2'-tetramethyl-[1,1'-biphenyl]-3,3'-diamine.

Modern Ullmann-type reactions often employ ligands to facilitate the process at lower temperatures and utilize catalytic amounts of copper. These reactions proceed through a proposed Cu(I)/Cu(III) catalytic cycle. This methodology allows for the coupling of 2-Bromo-N,3-dimethylaniline with various nucleophiles, including amines and phenols, expanding its synthetic utility beyond simple dimerization.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| Self (Homo-coupling) | Cu powder | - | DMF | 150 | Symmetrical Biaryl |

| Aniline (B41778) | CuI / L-proline | K₂CO₃ | DMSO | 110 | Diarylamine |

| Phenol (B47542) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 120 | Diaryl Ether |

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. 2-Bromo-N,3-dimethylaniline is an effective electrophilic partner in these reactions, coupling with a diverse range of primary and secondary amines. The success of this transformation relies heavily on the selection of a suitable palladium catalyst and a sterically bulky, electron-rich phosphine ligand.

Ligand systems based on biarylphosphines, such as RuPhos and BrettPhos, have proven highly effective in facilitating the coupling of challenging substrates, including unprotected anilines. The reaction requires a strong base, typically sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine nucleophile and facilitate the catalytic cycle. This methodology provides a direct route to complex diaryl- and alkylarylamines that would be difficult to access through other means.

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | 94 |

| Aniline | BrettPhos Pd G3 | LiHMDS | THF | 80 | 91 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 87 |

| Indole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 89 |

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for C-N cross-coupling reactions. Nickel-based systems can effectively catalyze the amination of aryl halides, including 2-Bromo-N,3-dimethylaniline, often exhibiting unique reactivity and tolerance for different functional groups compared to palladium.

Recent advancements have led to the development of mild, homogeneous nickel-catalyzed methods that can operate at room temperature, sometimes driven by photoexcitation. These reactions typically employ a nickel(II) precatalyst, which is reduced in situ to the active Ni(0) species. The choice of ligand is crucial, with bidentate phosphine or nitrogen-based ligands often providing the best results. The use of soluble organic bases is also a feature of some modern nickel-catalyzed systems.

Electrosynthesis offers a green and sustainable alternative to traditional metal-catalyzed reactions by using electricity to drive chemical transformations. The electrochemical homo-coupling of aryl halides like 2-Bromo-N,3-dimethylaniline allows for the synthesis of symmetrical biaryls without the need for stoichiometric metallic reductants.

In a typical setup, a nickel complex, such as NiBr₂(bpy), serves as a catalyst in an undivided electrochemical cell. A sacrificial anode, often made of zinc or iron, is used to regenerate the active catalytic species. The reaction proceeds through the electrochemical reduction of a Ni(II) complex to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. The resulting arylnickel intermediate can then couple to form the biaryl product. This method is efficient and can be performed under mild, ambient temperature conditions. More recently, catalyst-free Ullmann-type couplings have been achieved in aqueous microdroplets, driven by hydroxyl radicals.

Heterocyclic Compound Synthesis Utilizing 2-Bromo-N,3-dimethylaniline Derivatives

The structural features of 2-Bromo-N,3-dimethylaniline make it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The bromine atom provides a handle for cyclization reactions, while the N-methylaniline moiety can be incorporated into the final heterocyclic ring system.

For example, through a sequence of C-N coupling followed by an intramolecular cyclization (such as a palladium-catalyzed C-H activation), derivatives of 2-Bromo-N,3-dimethylaniline can be converted into carbazole (B46965) structures. Similarly, reaction with appropriate precursors can lead to the formation of phenazines or other fused aromatic systems. The synthesis of thiazole (B1198619) derivatives, a significant class of heterocyclic compounds, can be achieved by reacting α-bromoketones with thiosemicarbazones or other sulfur-containing nucleophiles. By analogy, functionalized derivatives of 2-Bromo-N,3-dimethylaniline can serve as building blocks in multi-step syntheses of complex heterocyclic targets, which are prevalent in medicinal chemistry and drug discovery.

Intramolecular Cyclization Reactions for Spiroindolines and Indolones

The presence of a bromo-substituent ortho to an amino group makes 2-Bromo-N,3-dimethylaniline an ideal starting point for palladium-catalyzed intramolecular cyclization reactions, a powerful strategy for constructing complex polycyclic scaffolds like spiroindolines and indolones. The general approach involves first acylating the aniline nitrogen with a suitable coupling partner containing an alkene or alkyne, creating the direct precursor for cyclization.

Research has demonstrated that 2-bromoarylamides, which can be readily formed from 2-bromoanilines, undergo efficient palladium-catalyzed spirocyclization. mdpi.com This transformation typically proceeds via a cascade Heck/C–H functionalization process. The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by an intramolecular migratory insertion onto the tethered unsaturated system, which, after subsequent C-H activation and reductive elimination, yields the spirocyclic product. mdpi.com The synthesis of furoindolin-2-one, a core structure of some indolones, has also been achieved through palladium-catalyzed oxidative cyclization of related aniline derivatives. nih.gov These established methodologies underscore the potential of 2-Bromo-N,3-dimethylaniline as a substrate for generating a diverse range of spiroindoline and indolone derivatives, which are prominent motifs in many biologically active natural products and pharmaceuticals. core.ac.uk

| Starting Material Type | Catalyst/Ligand | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromoarylamide | Pd(OAc)2 / PPh3 | K2CO3 / Toluene | Spiroindenyl-2-oxindole | mdpi.com |

| N-alkenyl-2-bromoaniline derivative | Pd2(dba)3 / dppe | Cs2CO3 / THF | Spiroindole | core.ac.uk |

| N-aryl pentenoic acid | Pd(OAc)2 (catalytic) / PhI(OAc)2 | MeCN | Furoindolin-2-one | nih.gov |

Formation of Tetrahydroquinolines via Oxidative Cyclization

Tetrahydroquinolines are a privileged class of nitrogen heterocycles found in numerous natural products and pharmacologically active molecules. acs.org Their synthesis is a central focus in organic chemistry. While various methods exist, cycloaddition reactions involving anilines are particularly common. The Povarov reaction, a formal aza-Diels-Alder reaction, can construct the tetrahydroquinoline core from an aniline, an aldehyde, and an alkene.

2-Bromo-N,3-dimethylaniline is a suitable candidate for such transformations. In a potential pathway, it can act as the amine component, reacting with an aldehyde to form an in situ imine. This imine can then undergo a [4+2] cycloaddition with an electron-rich alkene, catalyzed by a Lewis or Brønsted acid, to yield a bromo-substituted tetrahydroquinoline. The presence of the bromine atom on the resulting scaffold is a significant advantage, as it provides a reactive handle for subsequent cross-coupling reactions, allowing for late-stage diversification and the synthesis of complex molecular libraries. While direct oxidative cyclization from 2-bromoanilines to tetrahydroquinolines is less commonly documented than other routes, the principle of using substituted anilines in cycloaddition strategies is well-established.

Construction of Nitrogen-Enriched Scaffolds through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating the majority of the atoms from the starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

2-Bromo-N,3-dimethylaniline is an excellent substrate for MCRs, serving as the requisite amine component. In isocyanide-based MCRs like the Ugi or Passerini reactions, the aniline nitrogen participates in the key bond-forming steps. mdpi.com For instance, in an Ugi four-component reaction, 2-Bromo-N,3-dimethylaniline could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. The resulting product would retain the 2-bromo-3-methylphenyl moiety, making it a valuable intermediate for building libraries of compounds for drug discovery and materials science. researchgate.net The bromo-substituent can be used for post-MCR modifications, further expanding the accessible chemical space from a single MCR operation.

Synthesis of Benzothiazole (B30560) Derivatives

The benzothiazole core is a prominent feature in many medicinally important compounds. The classical synthesis involves the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. mdpi.com However, modern synthetic methods have enabled the construction of this heterocycle from more readily available haloanilines. organic-chemistry.org

2-Bromo-N,3-dimethylaniline can be directly utilized in these contemporary approaches. Copper- or palladium-catalyzed reactions have been developed that couple a 2-haloaniline with a sulfur source to form the benzothiazole ring. For example, 2-iodoanilines have been shown to react with potassium sulfide (B99878) (K₂S) or elemental sulfur (S₈) in the presence of a suitable catalyst to yield benzothiazoles. organic-chemistry.orgrsc.org These methods often involve a sequence of C-S bond formation followed by an intramolecular cyclization. The application of these protocols to 2-Bromo-N,3-dimethylaniline provides a direct and efficient route to 4-methyl-N,N-dimethylbenzothiazol-2-amine derivatives and related structures, bypassing the need for often unstable aminothiophenol precursors.

| Aniline Substrate | Sulfur Source | Coupling Partner | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| o-Iodoaniline | K2S | DMSO (carbon source) | CuI / K3PO4 | organic-chemistry.org |

| N-Benzyl-2-iodoaniline | K2S | - | CuI / DBU | organic-chemistry.org |

| Aniline | Elemental Sulfur (S8) | Arylacetic Acid | NH4I / K3PO4 | rsc.org |

| N,N-Dialkyl-3-nitroaniline | Elemental Sulfur (S8) | Styrene | DABCO | rsc.org |

Utilization as a Key Intermediate in Complex Molecular Architectures

The true synthetic power of 2-Bromo-N,3-dimethylaniline lies in its dual functionality, which establishes it as a versatile key intermediate for building complex molecular architectures. echemi.com The two primary reactive sites are:

The Carbon-Bromine Bond : This bond is highly susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, alkyl, vinyl, alkynyl, and amino substituents at the 2-position of the aniline ring.

The Aromatic Ring : The N,N-dimethylamino group is a powerful ortho-, para-directing group that activates the ring towards electrophilic aromatic substitution. It can also be used to direct ortho-lithiation, providing another avenue for functionalization.

This dual reactivity makes the compound a valuable building block. For instance, its close analog, 2-Bromo-N,N-dimethylaniline, is used to synthesize complex ligands and multi-aryl structures such as bis[(2-dimethylamino)phenyl]amine. sigmaaldrich.com Similarly, 2-Bromo-N,3-dimethylaniline can be elaborated through a sequence of reactions. A Suzuki coupling at the C-Br bond could be followed by a nitration directed by the dimethylamino group, and subsequent reduction could install another functional handle, leading to highly substituted and complex aniline derivatives that are precursors to pharmaceuticals and advanced materials. echemi.com

Precursor Development for Specialized Reagents and Ligands in Catalysis

The development of novel ligands is critical for advancing the field of homogeneous catalysis. The unique substitution pattern of 2-Bromo-N,3-dimethylaniline makes it an excellent precursor for specialized ligands, particularly bidentate P,N-ligands, which are highly effective in many catalytic processes.

The synthetic strategy typically involves the conversion of the C-Br bond into a coordinating phosphine group. This can be achieved through lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., Ph₂PCl). The resulting product is a ligand where the soft phosphorus atom and the hard nitrogen atom of the dimethylamino group are held in a rigid ortho-relationship by the aromatic backbone. This arrangement is ideal for forming stable five-membered chelate rings with transition metals like palladium, rhodium, and ruthenium. sigmaaldrich.com The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the phosphorus atom and the aniline ring. Such ligands derived from 2-Bromo-N,N-dimethylaniline have been successfully synthesized and are used in various catalytic applications. sigmaaldrich.com The additional methyl group in 2-Bromo-N,3-dimethylaniline provides an extra steric parameter to modulate the ligand's properties, potentially leading to catalysts with enhanced activity or selectivity. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Bromo N,3 Dimethylaniline;hydrochloride and Its Derivatives

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-Bromo-N,3-dimethylaniline. DFT methods are used to investigate the electron density of a molecule to determine its energy and other properties.

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving substituted anilines. The electronic effects of the substituents on the aromatic ring dictate the most likely sites for electrophilic or nucleophilic attack. In the case of 2-Bromo-N,3-dimethylaniline, the interplay between the electron-donating N,3-dimethyl groups and the electron-withdrawing (by induction) yet ortho-, para-directing (by resonance) bromo group creates a nuanced reactivity profile.

Theoretical studies on similar halogenated anilines have shown that the regioselectivity of reactions such as further halogenation or coupling reactions can be rationalized by analyzing the calculated activation energies for different reaction pathways. nsf.gov For instance, in electrophilic aromatic substitution, the positions with the highest electron density are generally favored. DFT calculations can map out the potential energy surface for the approach of an electrophile to different positions on the aniline (B41778) ring, allowing for the identification of the transition state with the lowest energy, which corresponds to the major product. The presence of the bulky bromo and methyl groups also introduces steric hindrance, which can be quantified through computational models, further refining predictions of regioselectivity.

To illustrate how DFT can be used to predict regioselectivity, consider the hypothetical nitration of 2-Bromo-N,3-dimethylaniline. A computational study would involve calculating the activation energies for the formation of the different possible regioisomers. The results, hypothetically, might look like the following:

| Position of Nitration | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 4-position | 15.2 | Yes |

| 6-position | 18.5 | No |

| 5-position | 20.1 | No |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For 2-Bromo-N,3-dimethylaniline, DFT calculations can provide detailed visualizations and energy levels of these orbitals. The HOMO is expected to be delocalized over the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino and methyl groups. The LUMO, conversely, would likely have significant contributions from the aromatic ring and the bromine atom, indicating potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can accurately predict this energy gap, providing insights into the molecule's electronic absorption properties and its propensity to undergo chemical reactions.

Below is an illustrative table of calculated frontier orbital energies and the resulting energy gap for 2-Bromo-N,3-dimethylaniline:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.45 |

| HOMO-LUMO Gap | 5.42 |

This table contains hypothetical values for illustrative purposes.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. uni-muenchen.de This analysis provides a quantitative picture of the electron distribution and helps in identifying the electrophilic and nucleophilic centers within the molecule.

For 2-Bromo-N,3-dimethylaniline;hydrochloride, a Mulliken population analysis would likely show a significant positive charge on the nitrogen atom due to protonation, making it an unlikely site for electrophilic attack. The analysis would also reveal the electron-withdrawing effect of the bromine atom, leading to a partial positive charge on the adjacent carbon atom (C2). Conversely, the methyl groups would be expected to donate electron density to the ring, influencing the charge distribution at the ortho and para positions. Understanding this charge distribution is vital for predicting how the molecule will interact with other reagents. uni-muenchen.de

An example of hypothetical Mulliken charges for the atoms in the core structure of 2-Bromo-N,3-dimethylaniline is presented below:

| Atom | Mulliken Charge (a.u.) |

| N | -0.65 |

| C1 (attached to N) | 0.21 |

| C2 (attached to Br) | 0.15 |

| Br | -0.10 |

| C3 (attached to methyl) | -0.12 |

These values are illustrative and intended to demonstrate the concept of Mulliken population analysis.

A critical validation of any computational method is the comparison of its predicted molecular geometry with experimentally determined structures, typically from X-ray crystallography or gas-phase electron diffraction. DFT calculations, with appropriate functionals and basis sets, are generally capable of predicting bond lengths, bond angles, and dihedral angles with high accuracy for organic molecules. nih.gov

Quantum Chemical Descriptors and Their Interpretations in Reactivity

Beyond the frontier orbitals and atomic charges, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These descriptors, derived from the principles of conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential, which is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is a function of both the electronegativity and chemical hardness.

By calculating these descriptors for 2-Bromo-N,3-dimethylaniline and its potential reaction partners, one can predict the direction of electron flow and the relative reactivity in a chemical reaction. For example, in a reaction between a nucleophile and an electrophile, the species with the higher electrophilicity index will act as the electrophile. These descriptors are particularly useful for comparing the reactivity of a series of related compounds. sphinxsai.com

An illustrative table of calculated quantum chemical descriptors for 2-Bromo-N,3-dimethylaniline is provided below:

| Descriptor | Value (eV) | Interpretation |

| Electronegativity (χ) | 3.16 | Moderate tendency to attract electrons |

| Chemical Hardness (η) | 2.71 | Moderately stable and reactive |

| Electrophilicity Index (ω) | 1.84 | Moderate electrophilic character |

These values are based on the hypothetical HOMO/LUMO energies and are for illustrative purposes.

Theoretical Mechanistic Elucidations for Complex Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex chemical reactions that may be difficult to study experimentally. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energetic barriers that govern the reaction rate.

For instance, theoretical studies can be employed to investigate the mechanism of formation of halogenated anilines. One such study explored the reaction of N,N-dialkylaniline N-oxides with thionyl halides, proposing a detailed reaction pathway. nsf.gov A similar approach could be applied to understand the synthesis or subsequent reactions of 2-Bromo-N,3-dimethylaniline.

A computational mechanistic study would involve the following steps:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.

Calculation of activation energies and reaction enthalpies to construct a detailed energy profile of the reaction.

Through such studies, one can gain a fundamental understanding of the factors that control the reaction outcome, such as the role of catalysts, solvent effects, and the influence of substituents. This knowledge is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Spectroscopic Property Simulations for Structural Confirmation

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, which serve as a crucial adjunct to experimental data for the definitive structural confirmation of molecules like 2-Bromo-N,3-dimethylaniline hydrochloride and its derivatives. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These simulations not only help in assigning experimental signals but also provide insights into the molecule's electronic structure and vibrational modes.

Theoretical vibrational analysis is a common approach for confirming molecular structure. By calculating the harmonic vibrational frequencies using quantum chemical methods, a theoretical IR and Raman spectrum can be generated. Comparison of these simulated spectra with experimental ones allows for a detailed assignment of the vibrational modes of the molecule. For instance, studies on related aniline derivatives have successfully utilized DFT calculations with various basis sets to achieve good correlation between theoretical and experimental vibrational frequencies nih.gov.

In a study on N,N-Dimethylaniline, DFT calculations at the B3LYP/6-311++G** level were used to compute the vibrational frequencies and intensities of its 54 normal modes sphinxsai.com. The strong agreement between the calculated and experimental FT-IR and FT-Raman spectra facilitated the assignment of fundamental vibrational modes, thereby confirming the molecular structure sphinxsai.com.

For substituted anilines, such as 2-bromo-4-methylaniline (B145976), both Hartree-Fock (HF) and DFT (B3LYP) methods with different basis sets (6-31+G(d, p), 6-311+G(d, p), and 6-311++G(d, p)) have been used to calculate molecular geometry and vibrational frequencies nih.gov. The results indicated that the B3LYP/6-311++G(d, p) level of theory provided superior agreement with the experimental data nih.gov. The influence of the bromine atom and the methyl and amine groups on the benzene (B151609) ring's geometry and vibrational modes was also elucidated through these computational studies nih.gov.

The following table presents a hypothetical comparison of experimental and calculated vibrational frequencies for a related compound, illustrating how computational data aids in spectral assignment.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3455 | N-H stretching |

| ν(C-H) aromatic | 3050 | 3058 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 | 2985 | Methyl C-H stretching |

| ν(C=C) aromatic | 1600 | 1605 | Aromatic C=C stretching |

| δ(N-H) | 1580 | 1583 | N-H bending |

| δ(C-H) methyl | 1450 | 1455 | Methyl C-H bending |

| ν(C-N) | 1300 | 1305 | C-N stretching |

| ν(C-Br) | 650 | 655 | C-Br stretching |

This table is illustrative and based on typical values for aniline derivatives.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when compared to experimental values, are invaluable for assigning signals in ¹H and ¹³C NMR spectra, which is fundamental for structural elucidation. For example, the ¹³C NMR spectrum of 2-Bromo-N,N-dimethylaniline has been documented and serves as a reference for comparison with computationally derived values spectrabase.com.

Computational studies on derivatives of N,N-diacylaniline have also demonstrated the utility of DFT at the B3LYP/6–31G* level for optimizing ground state geometries and calculating vibrational frequencies arabjchem.org. These theoretical investigations provided insights into the effects of different substituents on the molecular structure and vibrational spectra arabjchem.org.

Emerging Research Directions and Future Perspectives for 2 Bromo N,3 Dimethylaniline;hydrochloride

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atom and the amino group in 2-Bromo-N,3-dimethylaniline;hydrochloride make it an ideal candidate for a variety of cross-coupling reactions. Future research is expected to focus on developing advanced catalytic systems to enhance its reactivity and selectivity in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are foundational in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgwikipedia.orgnih.govlibretexts.org For a sterically hindered substrate like 2-Bromo-N,3-dimethylaniline, the development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands will be crucial. researchgate.netorganic-chemistry.org These ligands can facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times. wikipedia.orglibretexts.org

Beyond palladium, copper-catalyzed cross-coupling reactions are gaining prominence as a more economical and sustainable alternative. scirp.org The development of novel ligands for copper catalysts could enable efficient coupling of this compound with a wide range of nucleophiles under milder conditions.

Below is a table summarizing potential catalytic systems and their applications for the functionalization of this compound, based on established methodologies for similar bromoanilines.

| Reaction Type | Catalyst System | Potential Application for this compound | Anticipated Benefits |

| Suzuki-Miyaura | Palladium complexes with bulky phosphine ligands | Formation of C-C bonds with boronic acids/esters | Synthesis of biaryl compounds with potential pharmaceutical or material applications. nih.govlibretexts.org |

| Buchwald-Hartwig | Palladium complexes with specialized ligands | Formation of C-N bonds with amines, amides, or heterocycles | Access to complex aniline (B41778) derivatives and nitrogen-containing heterocycles. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.gov |

| Heck | Palladium catalysts | Vinylation to form substituted alkenes | Introduction of alkenyl groups for further functionalization or polymer synthesis. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org |

| Sonogashira | Palladium/Copper co-catalysis | Coupling with terminal alkynes to form arylalkynes | Synthesis of conjugated systems for applications in organic electronics. wikipedia.orgscirp.orglibretexts.orgorganic-chemistry.orggelest.com |

| Copper-Catalyzed | Copper salts with various ligands | C-N, C-O, and C-S bond formation | More sustainable and cost-effective alternative to palladium-based systems. scirp.org |

Exploration of Unprecedented Reaction Pathways for Functionalization

Future research will likely move beyond traditional cross-coupling reactions to explore novel methods for the functionalization of this compound. Two particularly promising areas are C-H activation and photoredox catalysis.

Direct C-H activation offers a more atom-economical approach to functionalization by avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netresearchgate.netnih.govacs.org For 2-Bromo-N,3-dimethylaniline, research could focus on developing transition metal catalysts that can selectively activate the C-H bonds of the aromatic ring, allowing for the introduction of new functional groups. The directing effect of the N-methyl group could be exploited to achieve regioselective functionalization at the ortho position.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgresearchgate.netmdpi.com This methodology could be applied to this compound to generate radical intermediates, which can then participate in a variety of bond-forming reactions that are not accessible through traditional two-electron pathways.

The following table outlines potential novel reaction pathways for the functionalization of this compound.

| Reaction Pathway | Enabling Technology | Potential Transformation | Significance |

| C-H Activation | Transition metal catalysis (e.g., Rh, Ru, Ir) | Direct arylation, alkenylation, or alkylation of the aniline ring | Increased atom economy and step efficiency in the synthesis of complex molecules. rsc.orgresearchgate.netresearchgate.netnih.govacs.org |

| Photoredox Catalysis | Visible light and a photocatalyst | Generation of aryl radicals for subsequent reactions | Access to novel reactivity and bond formations under mild conditions. acs.orgresearchgate.netmdpi.com |

| Dual Catalysis | Combination of photoredox and transition metal catalysis | New cross-coupling and functionalization reactions | Synergistic effects leading to unprecedented transformations. |

Integration into Advanced Materials Science Applications

The structural motifs present in this compound suggest its potential as a precursor for advanced materials. The aniline backbone is a key component of conductive polymers, and the presence of a bromine atom allows for further modification through polymerization and cross-coupling reactions. ciac.jl.cnnih.govresearchgate.netijsrst.comresearchgate.net

Future research could explore the synthesis of novel conductive polymers derived from 2-Bromo-N,3-dimethylaniline. The N-methyl and 3-methyl substituents could influence the solubility, processability, and electronic properties of the resulting polymers. Furthermore, the bromo-substituent can be used as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The functionalized aniline derivatives that can be synthesized from this compound may also find applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

| Material Class | Synthetic Approach | Potential Application | Key Features |

| Conductive Polymers | Oxidative polymerization of 2-Bromo-N,3-dimethylaniline derivatives | Antistatic coatings, sensors, electronic devices | Tunable conductivity, solubility, and environmental stability. ciac.jl.cnnih.govresearchgate.netijsrst.comresearchgate.net |

| Organic Semiconductors | Cross-coupling reactions to synthesize extended π-conjugated systems | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) | Tailorable electronic and optical properties. |

| Functional Dyes | Derivatization through various organic reactions | Fluorescent probes, sensitizers in dye-sensitized solar cells | Strong absorption and emission in the visible spectrum. |

Sustainable and Atom-Economical Synthesis Approaches

In line with the principles of green chemistry, a significant future research direction will be the development of sustainable and atom-economical methods for the synthesis of this compound and its derivatives. rsc.orgrsc.orgjocpr.comprimescholars.comjocpr.com

This includes the exploration of greener bromination techniques that avoid the use of hazardous reagents like elemental bromine. researchgate.netprezi.comwordpress.comsciencemadness.org The use of N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts are potential alternatives. wordpress.com Additionally, catalytic methods for bromination are highly desirable.

Furthermore, the concept of atom economy will be central to the design of synthetic routes to functionalized derivatives. rsc.orgrsc.orgjocpr.comprimescholars.comjocpr.com Reactions that maximize the incorporation of all atoms from the starting materials into the final product, such as addition reactions and C-H activation, will be prioritized over substitution and elimination reactions that generate stoichiometric byproducts.

| Green Chemistry Principle | Research Focus | Example Approaches | Anticipated Impact |

| Use of Safer Reagents | Development of greener bromination methods | Use of N-bromosuccinimide (NBS), enzymatic bromination, or electrochemical methods. researchgate.networdpress.com | Reduction of hazardous waste and improved safety. |

| Atom Economy | Designing synthetic routes with high atom efficiency | Prioritizing addition reactions, cycloadditions, and C-H functionalization. rsc.orgrsc.orgjocpr.comprimescholars.comjocpr.com | Minimization of waste and more efficient use of resources. |

| Catalysis | Development of highly efficient and recyclable catalysts | Use of heterogeneous catalysts, phase-transfer catalysts, or catalysts in aqueous media. | Reduced catalyst loading, easier product purification, and lower environmental impact. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials | Synthesis of aniline derivatives from biomass. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-N,3-dimethylaniline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of N,3-dimethylaniline using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control (0–25°C) is critical to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography ensures high purity. For example, analogous brominated anilines achieve yields of 70–85% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing 2-Bromo-N,3-dimethylaniline hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms bromine’s deshielding effect on adjacent carbons.

- FTIR : N-H stretches (~3400 cm) and C-Br vibrations (~600 cm) are diagnostic.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 234 (M for CHBrN), with fragmentation patterns consistent with bromine loss .

Q. How does the compound’s solubility vary across solvent systems, and what strategies enhance solubility for reactions?

- Methodological Answer : The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol). For non-polar reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with sonication enhances dispersion. Co-solvents like ethanol/water (1:1) balance solubility and reactivity .

Advanced Research Questions

Q. How do bromine and methyl substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity activates the aryl ring for oxidative addition, while methyl groups at N and C3 positions introduce steric hindrance, slowing transmetallation. For Suzuki-Miyaura couplings, use Pd(PPh) (2 mol%) in toluene/water (3:1) at 80°C. Comparative studies show 10–15% lower yields than less-hindered analogs .

Q. What biological activities are documented for this compound, and what experimental models validate these effects?

- Methodological Answer : In vitro studies suggest kinase inhibition (IC ~5 µM in HeLa cells) and antitumor potential (50% reduction in MCF-7 proliferation at 10 µM). However, in vivo efficacy requires further validation due to limited bioavailability. Use cytotoxicity assays (MTT) and xenograft models for preclinical evaluation .

Q. How can researchers resolve discrepancies in reported reaction yields for multi-step syntheses using this compound?

- Methodological Answer : Variability arises from impurities, moisture sensitivity, or catalyst deactivation. Implement strict anhydrous conditions (Schlenk line) and pre-dry solvents. Use HPLC to quantify intermediate purity. For example, optimizing Buchwald-Hartwig amination with XPhos-Pd-G3 increases yields from 60% to 82% .

Q. What mechanistic insights explain the compound’s electronic properties in electrophilic substitutions?

- Methodological Answer : Methyl groups donate electron density via inductive effects, activating the ring for electrophilic attack at the para position. Bromine’s electron-withdrawing nature directs substitution meta to itself. Computational studies (DFT) correlate HOMO/LUMO gaps with observed nitration patterns .

Q. What safety protocols are critical for handling 2-Bromo-N,3-dimethylaniline hydrochloride?

- Methodological Answer : Use PPE (gloves, goggles) and work under a fume hood. The compound is hygroscopic; store in a desiccator. In case of skin contact, rinse with 10% ethanol followed by water. Refer to SDS for spill management (neutralize with sodium bicarbonate) .

Data Contradiction Analysis

- Example : Conflicting reports on bromination regioselectivity may stem from varying solvent polarities. Polar aprotic solvents favor ortho-bromination, while non-polar media shift selectivity to para. Validate with control experiments using deuterated solvents to track kinetic vs. thermodynamic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.